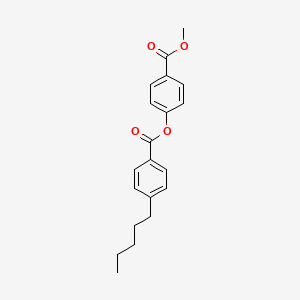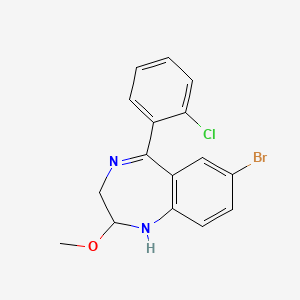![molecular formula C28H21BrO2 B14366205 [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) CAS No. 92345-80-7](/img/structure/B14366205.png)
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) is an organobromine compound with a complex structure that includes bromine, phenyl, and methanone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) typically involves a bromination reaction. One common method includes the bromination of a solution of 4,4’-diaminobiphenyl in glacial acetic acid using bromine dissolved in glacial acetic acid . The reaction conditions must be carefully controlled to ensure the correct substitution and to avoid over-bromination.
Industrial Production Methods
While specific industrial production methods for [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification processes to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanone derivatives, while oxidation and reduction reactions would produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of [(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dibromoethane: Another organobromine compound with a simpler structure.
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): A compound with a similar brominated ethane backbone.
Uniqueness
[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone) is unique due to its combination of bromine, phenyl, and methanone groups, which confer specific chemical properties and potential applications not found in simpler compounds. Its complex structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
92345-80-7 |
|---|---|
Molekularformel |
C28H21BrO2 |
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
[4-[2-(4-benzoylphenyl)-2-bromoethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H21BrO2/c29-26(21-15-17-25(18-16-21)28(31)23-9-5-2-6-10-23)19-20-11-13-24(14-12-20)27(30)22-7-3-1-4-8-22/h1-18,26H,19H2 |
InChI-Schlüssel |
HALPBHOGYNUAIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
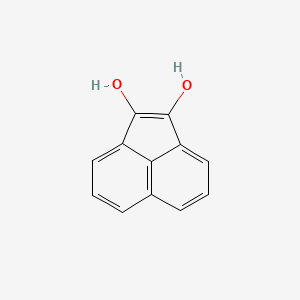
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
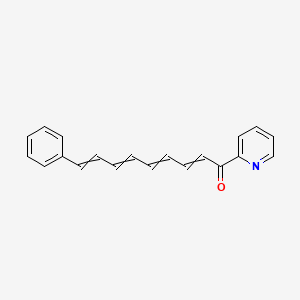
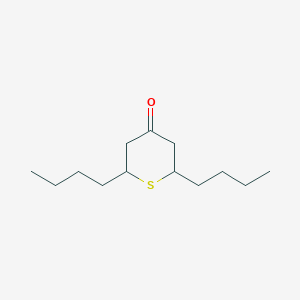
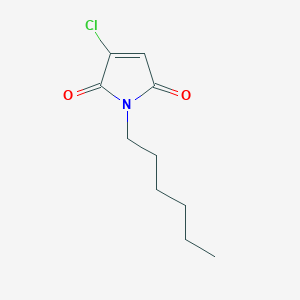

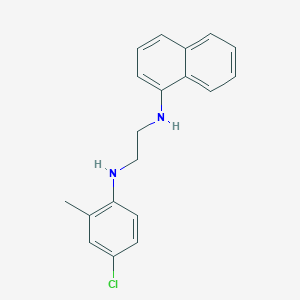
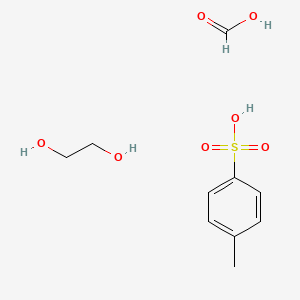
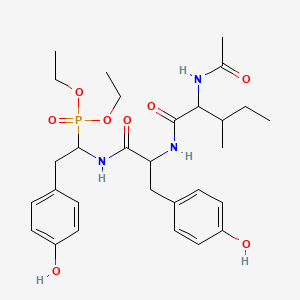
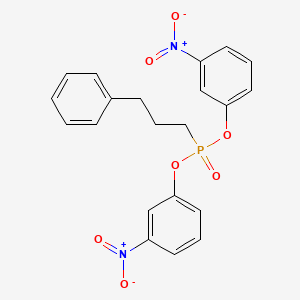
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
